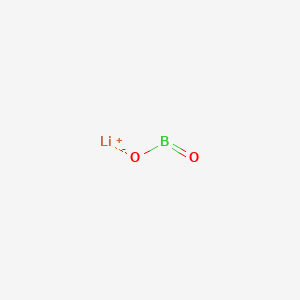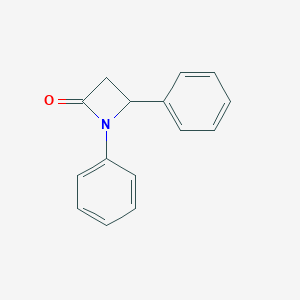
3-溴苯-1,2-二醇
概述
描述
3-bromobenzene-1,2-diol, also known as 3-bromo-1,2-benzenediol, is an organic compound with the molecular formula C6H5BrO2. It is a derivative of catechol, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
3-bromobenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving catechols.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
3-Bromobenzene-1,2-diol, also known as 3-Bromocatechol, is a derivative of catechol . It targets the protein biphenyl-2,3-diol 1,2-dioxygenase , which plays a crucial role in the degradation of aromatic compounds in certain bacteria .
Mode of Action
The compound undergoes electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the next step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is soluble in organic solvents , which may influence its absorption and distribution in the body
Result of Action
It is known to be used as a drug and agrochemicals intermediate , suggesting it may play a role in the synthesis of certain pharmaceuticals and agrochemicals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromobenzene-1,2-diol. For instance, it should be stored in an inert atmosphere at room temperature . It is also important to avoid dust formation and inhalation of its dust or vapors . Protective measures such as wearing suitable protective clothing and eye protection are recommended when handling this compound .
生化分析
Biochemical Properties
It is known that it can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
It is soluble in organic solvents , which suggests that it could potentially influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Bromobenzene-1,2-diol involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo a reaction where a proton is removed, yielding a substituted benzene ring . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that bromobenzene compounds are quickly eliminated from the plasma in animal models . This suggests that 3-Bromobenzene-1,2-diol may also have a short half-life in biological systems, which could influence its long-term effects on cellular function.
Metabolic Pathways
It is known that bromobenzene can be metabolized to reactive intermediates by the cytochrome P-450-linked monooxygenase system . This suggests that 3-Bromobenzene-1,2-diol may also be metabolized through similar pathways.
Transport and Distribution
Given its solubility in organic solvents , it may be able to pass through biological membranes and distribute within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions: 3-bromobenzene-1,2-diol can be synthesized through several methods. One common method involves the bromination of catechol. The process typically includes the following steps:
- Dissolving catechol in a suitable solvent such as tetrahydrofuran.
- Adding bromine dropwise to the solution at a controlled temperature.
- Allowing the reaction to proceed, followed by quenching with a saturated sodium bicarbonate solution.
- Extracting the product using an organic solvent like toluene and purifying it through distillation or chromatography .
Industrial Production Methods: For industrial-scale production, a more efficient method involves using 2,3-dimethoxy-bromobenzene as a starting material. This compound is reacted with aluminum chloride in toluene, followed by hydrolysis to yield 3-bromocatechol. This method is advantageous due to its higher yield and lower production cost .
化学反应分析
Types of Reactions: 3-bromobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the nucleophile used.
相似化合物的比较
Catechol: The parent compound without the bromine substitution.
4-Bromocatechol: A positional isomer with the bromine atom at the 4-position.
3-Chlorocatechol: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 3-bromobenzene-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making 3-bromocatechol a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-bromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDMIWPTFDFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162556 | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-51-2 | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-bromocatechol interact with 2,6-dichlorohydroquinone 1,2-dioxygenase (PcpA)?
A1: 3-Bromocatechol acts as a potent inhibitor of PcpA. [] This enzyme, found in Sphingobium chlorophenolicum, typically catalyzes the oxidative cleavage of 2,6-dichlorohydroquinone, a step in the degradation pathway of pentachlorophenol. [] While 2,6-disubstituted phenols like 2,6-dibromophenol act as competitive inhibitors of PcpA, 3-bromocatechol uniquely inactivates the enzyme in an oxygen-dependent manner. [] This suggests that 3-bromocatechol may facilitate the oxidation of the enzyme's Fe(II) center, rendering it inactive. Interestingly, 2,6-dihalophenols do not cause this inactivation, highlighting the importance of the two hydroxyl groups in 3-bromocatechol for both ring cleavage and enzyme inactivation. []
Q2: Can 3-bromocatechol be utilized as a substrate by any enzymes?
A2: Yes, research indicates that 3-bromocatechol can be sulfated by aryl sulfotransferase B (ASTB) from Desulfitobacterium hafniense. [] This enzymatic sulfation is of particular interest as it offers a potentially environmentally friendly route for the chemo- and regioselective sulfation of catechols, which often exhibit antioxidant and anti-inflammatory properties.
Q3: How does the structure of 3-bromocatechol influence its interaction with ASTB?
A3: Studies utilizing modified ASTB variants have shown that the catalytic activity and efficiency of the enzyme towards 3-bromocatechol can be significantly enhanced. [] For instance, the ASTB-OM2 variant, containing specific mutations (Q191Y/Y218W/L225V), exhibited a 13.6-fold improvement in the rate of sulfate transfer (kcat) for 3-bromocatechol compared to the wild-type ASTB. [] These findings highlight the potential for protein engineering to optimize enzymes for improved activity towards specific substrates like 3-bromocatechol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

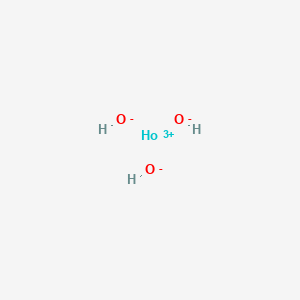
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
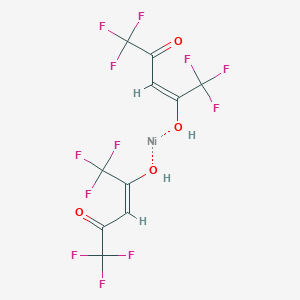
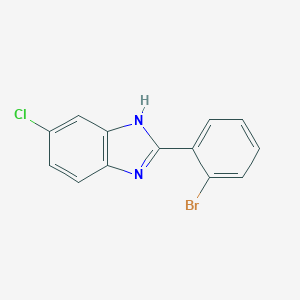

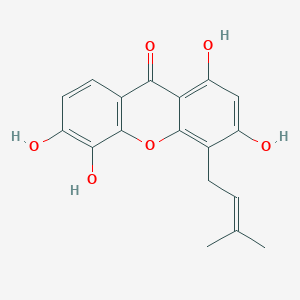
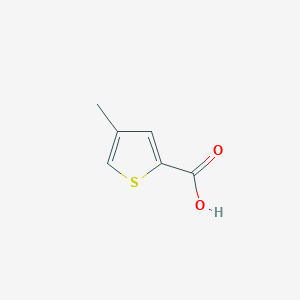
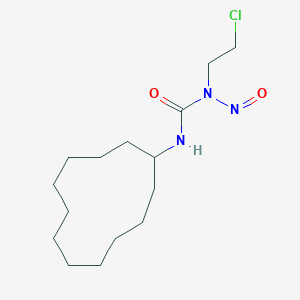
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

